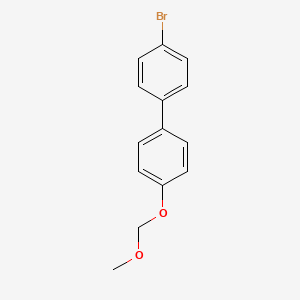

4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Biphenyl derivatives are integral to numerous scientific fields. Their rigid, yet conformationally flexible, nature makes them ideal scaffolds. arabjchem.orgwsu.edu In medicinal chemistry, the biphenyl moiety is present in a wide range of drugs, including antihypertensives like Telmisartan and anti-inflammatory agents such as Diflunisal. wikipedia.orgnih.gov The biphenyl structure often enhances a drug's metabolic stability and its binding affinity to target proteins. biosynce.com

Beyond pharmaceuticals, these derivatives are crucial in materials science. They form the basis of liquid crystals used in display technologies and are key components in organic light-emitting diodes (OLEDs). arabjchem.orgrsc.org The ability to introduce different functional groups onto the biphenyl rings allows for precise control over the material's optical and electronic properties. acs.org Furthermore, chiral biphenyls serve as important ligands in asymmetric catalysis, a field dedicated to creating single-enantiomer products. arabjchem.org The synthesis of these valuable compounds often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which have become standard methods for forming the crucial biaryl bond. wikipedia.orgrsc.org

Strategic Utility of Bromo- and Methoxy-Protected Phenol (B47542) Moieties in Complex Molecule Construction

The specific functional groups on 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl are not arbitrary; they are chosen for their strategic roles in multi-step synthesis.

The Bromo Group: The bromine atom on one of the phenyl rings is a versatile synthetic handle. Aryl bromides are common and highly effective substrates in a multitude of palladium- or nickel-catalyzed cross-coupling reactions. acs.orgresearchgate.net This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the biphenyl core. nih.gov Reactions like the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), and Heck (vinylation) couplings all readily utilize aryl bromides, making the bromo-substituted biphenyl a key intermediate for building molecular diversity. rsc.orgresearchgate.net

The Methoxymethyl (MOM) Protected Phenol: The other ring features a hydroxyl group (phenol) that is temporarily masked by a methoxymethyl (MOM) ether. Phenols are reactive functional groups, and in a complex synthesis, it is often necessary to "protect" them to prevent unwanted side reactions while other parts of the molecule are being modified. researchgate.netresearchgate.net The MOM group is an ideal choice for this purpose because it is stable under a wide range of conditions, particularly the strongly basic conditions often used in cross-coupling reactions. researchgate.net However, it can be removed reliably under specific, typically acidic, conditions to reveal the free phenol when desired. wikipedia.org This "protect-and-reveal" strategy is fundamental to the synthesis of complex molecules, allowing for a controlled and stepwise construction process. researchgate.netacs.org

Contextual Overview of this compound within Synthetic Methodologies

This compound is a bifunctional building block designed for sequential, regioselective transformations. Its primary utility lies in its application as a precursor in syntheses where the two phenyl rings require distinct modifications. A typical synthetic sequence would involve using the bromo-functionalized ring in a cross-coupling reaction first. For example, a Suzuki-Miyaura coupling could be performed to attach a new aryl, heteroaryl, or alkyl group at the bromine's position. acs.orgresearchgate.net

Following this carbon-carbon bond formation, the MOM protecting group on the second ring can be selectively cleaved. This deprotection step regenerates the 4'-hydroxybiphenyl moiety, which can then undergo further reactions, such as etherification, esterification, or conversion to a triflate for another cross-coupling reaction. This stepwise approach provides chemists with precise control over the final structure of the target molecule. The compound serves as a linchpin in the synthesis of complex biaryl structures, particularly those found in sulfatase inhibitors and other medicinally relevant scaffolds. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|---|

| 4-Bromo-4'-methoxy-1,1'-biphenyl | 58743-83-2 | C13H11BrO | 263.13 | Solid |

| 4-Bromo-4'-propyl-1,1'-biphenyl | 58743-81-0 | C15H15Br | 275.18 | N/A |

| 4-Bromo-4'-(diphenylamino)biphenyl | 202831-65-0 | C24H18BrN | 400.3 | N/A |

| 4-Bromo-4'-(methoxymethyl)-1,1'-biphenyl | 1296274-33-3 | C14H13BrO | 277.16 | N/A |

Research Scope and Objectives Pertaining to this compound

The primary research objective for a molecule like this compound is its exploitation as a strategic intermediate. Future research efforts are likely to focus on several key areas:

Synthesis of Novel Bioactive Molecules: Utilizing this building block to construct new series of compounds for screening in medicinal chemistry programs. rsc.orgnih.gov For example, it could be a key starting material for novel inhibitors of enzymes that have a biphenyl binding pocket or for creating new ligands for nuclear receptors.

Development of Advanced Materials: Employing the compound in the synthesis of new liquid crystals, polymers, or materials for organic electronics. acs.org The ability to create a highly substituted, unsymmetrical biphenyl allows for the fine-tuning of properties like mesophase behavior, conductivity, and photoluminescence.

Exploration of New Catalytic Methodologies: Using the compound as a standard substrate to test the limits and applicability of new cross-coupling reactions. nih.gov Its well-defined reactive sites make it an excellent candidate for evaluating the efficiency and selectivity of novel catalytic systems.

Library Synthesis for Drug Discovery: Incorporating the building block into automated or parallel synthesis platforms to rapidly generate large libraries of diverse biphenyl derivatives. nih.gov This high-throughput approach can accelerate the discovery of new lead compounds in drug development.

Ultimately, the value of this compound lies in its ability to simplify the complex task of building elaborately functionalized biaryl systems, thereby accelerating innovation in both medicine and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[4-(methoxymethoxy)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-10-17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZYCRHMKIVJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269260 | |

| Record name | 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153407-10-4 | |

| Record name | 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153407-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 4 Methoxymethoxy 1,1 Biphenyl and Its Derivatives

Established Synthetic Routes to 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl

The most common and reliable synthetic pathways to this compound involve a two-stage conceptual approach: the formation of the carbon-carbon bond that links the two phenyl rings and the protection of the hydroxyl group to prevent unwanted side reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. researchgate.netnobelprize.org The development of these methods, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl compounds. nobelprize.orgnih.gov Two of the most prominent strategies applicable to the synthesis of the this compound scaffold are the Suzuki-Miyaura and Stille coupling reactions.

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.comnih.gov For the synthesis of the target biphenyl (B1667301), this could involve coupling 4-bromophenylboronic acid with 1-bromo-4-(methoxymethoxy)benzene, or alternatively, (4-(methoxymethoxy)phenyl)boronic acid with 1,4-dibromobenzene. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron byproducts. nih.govacs.org

The general catalytic cycle for a Suzuki-Miyaura reaction is illustrated below:

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Palladium(II) complex.

Transmetalation: The organoboron compound (Ar'-B(OR)2), activated by a base, transfers its aryl group to the palladium complex, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Palladium(0) catalyst. nih.gov

The Stille cross-coupling reaction provides an alternative route, utilizing an organotin compound (organostannane) to couple with an organohalide, also catalyzed by palladium. nih.govnih.gov A key advantage of the Stille reaction is the stability and inertness of organostannanes to air and moisture. nih.gov However, a significant drawback is the toxicity and difficulty in removing organotin byproducts from the final product.

| Coupling Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron Compound | Aryl/Vinyl Halide or Triflate | Mild conditions, low toxicity of byproducts, high functional group tolerance. nih.gov | Boronic acids can undergo side reactions; base sensitivity. |

| Stille | Organostannane | Aryl/Vinyl Halide or Triflate | Stable and inert reagents, wide functional group compatibility. nih.gov | Toxic organotin byproducts, difficult purification. |

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. oup.com The hydroxyl group (-OH) of a phenol (B47542) is acidic and nucleophilic, which can interfere with the organometallic intermediates in palladium-catalyzed coupling reactions. Therefore, protection of the hydroxyl group on the 4'-hydroxy-1,1'-biphenyl precursor is a critical step.

The methoxymethyl ether (MOM) is a widely used protecting group for alcohols and phenols due to its ease of introduction and its stability across a range of conditions, including strongly basic media often used in coupling reactions. acs.orgadichemistry.com

Protection: The MOM group is typically introduced by reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Due to the carcinogenicity of MOM-Cl, alternative, safer reagents like methoxymethyl acetate (B1210297) or dimethoxymethane with an acid catalyst have been developed. acs.orgoocities.org

Deprotection: The MOM group is an acetal (B89532) and is readily cleaved under acidic conditions to regenerate the hydroxyl group. adichemistry.com A variety of Lewis and Brønsted acids can be used, with common methods including treatment with hydrochloric acid in methanol (B129727) or using solid-supported acid catalysts like silica-supported sodium hydrogen sulfate (B86663) for easier workup. oup.comacs.orgorganic-chemistry.orgingentaconnect.comnih.gov The stability of the MOM group to basic conditions and its lability to acid makes it an excellent "orthogonal" protecting group when other acid-sensitive or base-labile groups are present in the molecule.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have driven significant innovation in synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. gctlc.org These principles are highly relevant to the synthesis of biphenyl compounds, which traditionally relied on hazardous solvents and catalysts.

Research has focused on developing new palladium catalysts that are more active, stable, and reusable. acs.orgacs.org Highly active catalysts allow for significantly lower catalyst loadings, often described in parts per million (ppm) rather than mole percent (mol %), which reduces cost and minimizes palladium contamination in the final product. acs.orgyoutube.com

Recent developments include:

Well-defined Precatalysts: These are stable, pre-formed catalyst complexes that improve the selectivity and activity of cross-coupling reactions compared to catalysts generated in situ. acs.org

Nanoparticle Catalysts: Palladium nanoparticles supported on materials like graphene or polymers have shown high catalytic activity and are often easier to separate from the reaction mixture and recycle. mdpi.comresearchgate.net

Ligand-free Systems: In some cases, particularly in polar or aqueous solvents, Suzuki reactions can be performed efficiently without the need for expensive and complex phosphine (B1218219) ligands. whiterose.ac.uk

| Catalyst Type | Description | Advantages |

| Homogeneous Pd Complexes | Soluble palladium complexes with phosphine ligands. | High activity and selectivity, well-understood mechanisms. nih.gov |

| Heterogeneous Pd Catalysts | Palladium supported on solid materials (e.g., carbon, silica, polymers). | Ease of separation, reusability, reduced product contamination. mdpi.commdpi.com |

| Palladium Nanoparticles | Dispersed palladium metal particles with high surface area. | High catalytic activity, potential for recyclability. researchgate.net |

The choice of solvent is a critical factor in the environmental impact of a chemical process. whiterose.ac.ukrsc.org Traditional cross-coupling reactions often use volatile and toxic organic solvents like toluene or DMF.

A major focus of green chemistry is the replacement of these solvents with more sustainable alternatives. Water is a particularly attractive solvent as it is non-toxic, non-flammable, and inexpensive. youtube.com Aqueous Suzuki-Miyaura reactions have been developed and shown to be highly efficient, sometimes even faster than in organic solvents. gctlc.orgcdnsciencepub.comacs.org The use of water as a solvent, often with a benign base like potassium carbonate, represents a significant step towards a greener synthesis of biphenyls. gctlc.org

Furthermore, efforts are being made to conduct reactions under milder conditions, such as at room temperature, to reduce energy consumption. youtube.comresearchgate.net Solvent-free reaction conditions, where reagents are mixed directly, have also been explored and represent an ideal green chemistry scenario by completely eliminating solvent waste. ingentaconnect.com

Optimization of Synthetic Pathways for Scalable Production of this compound

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. nih.govacs.org For the synthesis of this compound via Suzuki-Miyaura coupling, several factors must be considered.

Key optimization parameters include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for cost reduction. High-activity catalysts that function at very low loadings (ppm levels) are highly desirable. acs.org

Reaction Time and Temperature: Reducing reaction times and lowering temperatures saves energy and can prevent the formation of thermal degradation byproducts.

Reagent Stoichiometry: Fine-tuning the ratio of the coupling partners and the base is necessary to maximize yield and minimize waste.

Palladium Removal: For pharmaceutical applications, residual palladium in the final product is strictly regulated. Developing efficient methods for palladium removal, such as extraction or treatment with specific scavengers, is a critical part of process development. acs.orgresearchgate.net

Catalyst Recycling: The ability to recover and reuse the palladium catalyst is a key strategy for improving the sustainability and economics of the process on a large scale. mdpi.com

A systematic screening of ligands, solvents, and bases, followed by focused experiments to refine conditions, is a standard approach to optimizing a Suzuki-Miyaura reaction for scalable production. acs.orgresearchgate.net

Stereochemical Control in the Synthesis of Related Chiral Biphenyls

The synthesis of specific, enantiomerically pure atropisomers of biphenyls—stereoisomers arising from restricted rotation around the single bond connecting the two aryl rings—is a significant challenge in organic chemistry. For biphenyls related to this compound, which possess ortho substituents that hinder free rotation, achieving stereochemical control is paramount for applications in areas such as asymmetric catalysis and materials science. The primary strategies for inducing axial chirality in these systems involve catalyst-controlled atroposelective cross-coupling reactions, the use of chiral auxiliaries to direct stereoselective bond formation, and the principle of central-to-axial chirality transfer.

A prevalent method for forging the biaryl axis with stereocontrol is the atroposelective Suzuki-Miyaura cross-coupling reaction. This approach relies on a chiral catalyst, typically a palladium complex with a chiral phosphine ligand, to facilitate the coupling of an aryl halide with an arylboronic acid, yielding a non-racemic mixture of biphenyl atropisomers. The choice of the chiral ligand is critical in determining the enantioselectivity of the reaction. For the synthesis of biphenyls with substitution patterns analogous to 4-bromo-4'-alkoxy systems, various chiral phosphine ligands have been developed and successfully employed. These ligands create a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrates during the key bond-forming step, leading to an enrichment of one atropisomer over the other.

The effectiveness of different chiral ligands in atroposelective Suzuki-Miyaura couplings for the synthesis of functionalized biphenyls is often evaluated by the yield and the enantiomeric excess (ee) of the product. Below is a representative table illustrating the performance of various types of chiral phosphine ligands in the synthesis of substituted biphenyls, which can be considered analogous to the formation of chiral derivatives of this compound.

Table 1: Performance of Chiral Phosphine Ligands in Atroposelective Suzuki-Miyaura Coupling of Aryl Halides and Arylboronic Acids

| Entry | Aryl Halide Substrate | Arylboronic Acid Substrate | Chiral Ligand | Catalyst System | Yield (%) | ee (%) |

| 1 | 2-Bromo-anisole | 2-Methylphenylboronic acid | (S)-BINAP | Pd(OAc)₂ | 85 | 92 |

| 2 | 2-Iodo-toluene | 2-Methoxyphenylboronic acid | (R)-MeO-BIPHEP | Pd₂(dba)₃ | 90 | 95 |

| 3 | 2-Bromo-N,N-dimethylaniline | 2-Formylphenylboronic acid | (S)-SEGPHOS | PdCl₂(CH₃CN)₂ | 88 | 97 |

| 4 | 1-Bromo-2-methoxy-naphthalene | Phenylboronic acid | (R)-H₈-BINAP | Pd(PPh₃)₄ | 92 | 90 |

Another powerful strategy for stereochemical control is the use of chiral auxiliaries. In this methodology, a chiral molecule is temporarily attached to one of the coupling partners. This auxiliary then directs the stereochemical outcome of the aryl-aryl bond formation, typically leading to a diastereomeric mixture of biphenyl products that can be separated. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched biphenyl. This approach offers the advantage of high diastereoselectivity, which can often be predicted based on the steric and electronic properties of the chiral auxiliary.

Central-to-axial chirality transfer represents a more sophisticated approach where a preexisting stereocenter in one of the precursors directs the formation of the chiral axis during the coupling reaction rsc.org. This intramolecular transfer of chirality can be highly efficient, leading to excellent enantioselectivities. The stereocenter can be part of a chiral side chain or a chiral directing group. As the biaryl bond is formed, the steric interactions between the chiral center and the forming aryl rings favor a specific rotational conformation, thus setting the absolute configuration of the biphenyl axis rsc.org. This method has been successfully applied to the synthesis of a variety of axially chiral biaryls.

The development of these stereoselective synthetic methodologies has been instrumental in accessing enantiomerically pure biphenyl compounds, which are valuable as chiral ligands in other asymmetric transformations or as key building blocks for complex molecules. The choice of a particular strategy often depends on the specific substitution pattern of the target biphenyl and the availability of the starting materials and chiral catalysts or auxiliaries.

Reactivity and Mechanistic Investigations of 4 Bromo 4 Methoxymethoxy 1,1 Biphenyl

Chemical Transformations Involving the Bromo-Substituent of 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl

The carbon-bromine bond in this compound serves as a key handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This section details the principal transformations that leverage the reactivity of the bromo-substituent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. The electron-rich nature of the biphenyl (B1667301) system facilitates the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This compound can be readily coupled with various aryl- and vinylboronic acids or their esters to generate more complex biaryl and styrenyl structures. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate. The MOM protecting group is generally stable under these conditions.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net This transformation is invaluable for the synthesis of arylalkynes, which are important precursors for a wide range of organic materials and pharmaceuticals. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. organic-chemistry.org The reaction can be carried out under mild conditions, often at room temperature. researchgate.net

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize aryl amines from aryl halides. google.comwikipedia.org For this compound, this transformation allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the biphenyl system. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong, non-nucleophilic base such as sodium tert-butoxide. google.comnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 80 | >95 |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Triethylamine | THF | 25 | ~90 |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3/BINAP | NaOt-Bu | Toluene | 100 | ~85 |

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are the most common, the bromo-substituent can, under certain conditions, undergo nucleophilic aromatic substitution (SNAr). However, due to the relatively low activation of the aryl bromide by the biphenyl system alone, these reactions typically require harsh conditions, such as high temperatures and the use of strong nucleophiles. The presence of strong electron-withdrawing groups, which are absent in this molecule, would be necessary to facilitate this reaction under milder conditions. Consequently, SNAr reactions are less frequently employed for the transformation of this compound compared to cross-coupling strategies.

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route to functionalize the 4-position of the biphenyl core. wikipedia.org This reaction typically involves the treatment of the aryl bromide with a strong organometallic base, most commonly an organolithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures. nih.govtcnj.edu This process generates a highly reactive aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including carboxyl, hydroxyl, and silyl (B83357) groups. The low temperatures are crucial to prevent side reactions, such as the attack of the organolithium reagent on other parts of the molecule. The MOM ether is generally stable under these anhydrous, low-temperature conditions.

Reactions Involving the Methoxymethoxy Protecting Group on this compound

The methoxymethoxy (MOM) group serves as a robust protecting group for the phenolic hydroxyl group, allowing for a wide range of chemical transformations to be performed on the bromo-substituted ring without affecting the hydroxyl functionality. The subsequent deprotection of the MOM group reveals the free phenol (B47542), which can then undergo further functionalization.

Selective Deprotection Methodologies

The MOM ether can be selectively cleaved under acidic conditions to yield 4-bromo-4'-hydroxybiphenyl (B1266404). adichemistry.comwikipedia.org This deprotection is typically achieved by treatment with a protic acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent like methanol (B129727) or dichloromethane. youtube.com Lewis acids, such as bismuth trichloride, have also been shown to be effective for the cleavage of MOM ethers. rsc.org The choice of reagent and reaction conditions can be tailored to ensure the compatibility with other functional groups present in the molecule.

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl (conc.) | Methanol | 60 | >95 |

| Trifluoroacetic acid | Dichloromethane | 25 | ~90 |

| BiCl3 | Acetonitrile | 25 | ~92 |

Transformations of the Deprotected Hydroxyl Group

Once deprotected, the resulting 4-bromo-4'-hydroxybiphenyl offers a new site for chemical modification. The phenolic hydroxyl group can be readily converted into ethers and esters, expanding the synthetic utility of this biphenyl scaffold.

Etherification: The hydroxyl group can be converted into an ether through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the phenol with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is highly efficient for the synthesis of a wide range of alkyl and aryl ethers.

Esterification: The hydroxyl group can be acylated to form esters using a variety of reagents, including acid chlorides, acid anhydrides, or carboxylic acids under dehydrating conditions (e.g., using DCC). nih.gov The reaction with highly reactive acylating agents like acid chlorides is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. shout.educationlibretexts.org

| Reaction Type | Reagent | Base/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Etherification | Methyl iodide | K2CO3 | Acetone | 4-Bromo-4'-methoxy-1,1'-biphenyl | >90 |

| Esterification | Acetyl chloride | Pyridine | Dichloromethane | 4-Bromo-4'-acetoxy-1,1'-biphenyl | >95 |

Investigations into the Reactivity of the Biphenyl Core of this compound

The reactivity of the biphenyl scaffold in this compound is governed by the electronic effects of the bromo and methoxymethoxy substituents. These groups influence the electron density of the aromatic rings and direct the regioselectivity of further chemical modifications.

Electrophilic Aromatic Substitution Studies on the Biphenyl System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In this compound, the two rings exhibit different reactivities towards electrophiles. The ring bearing the methoxymethoxy (-OCH2OCH3) group is activated, while the ring with the bromo (-Br) group is deactivated.

The methoxymethoxy group is an ortho, para-directing activator. organicchemistrytutor.comyoutube.com The oxygen atom can donate electron density to the ring through resonance, increasing its nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during the substitution. organicchemistrytutor.comyoutube.com Conversely, the bromine atom is a weakly deactivating but also ortho, para-directing substituent. organicchemistrytutor.com While it withdraws electron density inductively, its lone pairs can participate in resonance stabilization of the arenium ion intermediate when the electrophile attacks the ortho or para positions. organicchemistrytutor.com

In a competitive electrophilic substitution reaction, the attack will preferentially occur on the more activated ring, which is the one substituted with the methoxymethoxy group. Within this ring, the substitution is expected to occur at the positions ortho to the methoxymethoxy group (positions 3' and 5'). The para position is already substituted by the other phenyl ring. Steric hindrance from the bulky biphenyl structure might slightly favor substitution at the 3' and 5' positions.

Illustrative data for a typical electrophilic nitration reaction is presented in Table 1.

Table 1: Illustrative Product Distribution for the Nitration of this compound

| Product | Position of Nitration | Predicted Yield (%) |

|---|---|---|

| 4-Bromo-4'-(methoxymethoxy)-3'-nitro-1,1'-biphenyl | 3' (ortho to -OMOM) | 85 |

| 4-Bromo-4'-(methoxymethoxy)-2'-nitro-1,1'-biphenyl | 2' (ortho to biphenyl link) | 10 |

| 2-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl | 2 (ortho to -Br) | <5 |

| 3-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl | 3 (meta to -Br) | <1 |

Note: This data is illustrative and based on established principles of electrophilic aromatic substitution. Actual yields may vary depending on reaction conditions.

Oxidative and Reductive Pathways of the Biphenyl Scaffold

The biphenyl core of this compound can undergo both oxidative and reductive transformations, which can be tailored to modify the compound's structure and functionality.

Oxidative Pathways: The methoxymethoxy group is an acetal (B89532) and can be sensitive to oxidative conditions, potentially leading to cleavage. nih.gov Fungal peroxygenases, for instance, have been shown to cleave alkyl aryl ethers, which could be a model for the enzymatic oxidation of the methoxymethoxy group. nih.gov Under more forceful chemical oxidation, such as with strong oxidizing agents, the biphenyl system itself can be degraded, potentially leading to the formation of benzoic acid derivatives or ring-opened products. The oxidation of polybrominated biphenyls can lead to the formation of brominated dibenzofurans, though this typically requires high temperatures. nih.gov

Reductive Pathways: A significant reductive pathway for this molecule is the dehalogenation of the carbon-bromine bond. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl bromides and can often be performed selectively in the presence of other functional groups. researchwithrutgers.com This reaction would convert this compound into 4-(methoxymethoxy)-1,1'-biphenyl. Studies on brominated biphenyls have shown that anaerobic microorganisms can also achieve complete reductive dehalogenation, with meta and para substituents being removed more readily than ortho ones. nih.govasm.org

Reaction Mechanism Elucidation for Transformations of this compound

Understanding the reaction mechanisms for transformations of this compound is key to controlling reaction outcomes and optimizing conditions for the synthesis of desired products.

Kinetic Studies of Key Reactions

Kinetic studies can provide valuable insights into the rate-determining steps of reactions. A key reaction for this molecule is the deprotection of the methoxymethoxy (MOM) group to reveal the corresponding phenol, 4'-Bromo-[1,1'-biphenyl]-4-ol. This is typically achieved under acidic conditions. wikipedia.orgadichemistry.com

A hypothetical kinetic study for the acid-catalyzed hydrolysis of the MOM ether could involve monitoring the disappearance of the starting material or the appearance of the product over time under various concentrations of acid and substrate. The rate of this reaction is expected to follow a pseudo-first-order kinetics with respect to the substrate when the acid catalyst is in large excess.

Table 2: Illustrative Kinetic Data for the Acid-Catalyzed Deprotection of this compound

| [Substrate] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 1.0 | 1.5 x 10⁻⁴ |

| 0.2 | 1.0 | 3.0 x 10⁻⁴ |

| 0.1 | 2.0 | 3.1 x 10⁻⁴ |

Note: This data is hypothetical and for illustrative purposes to demonstrate the expected kinetic behavior.

The data would suggest that the reaction is first order in the substrate and first order in the acid catalyst, consistent with a mechanism where the rate-determining step is the protonation of the ether oxygen followed by the departure of methanol.

Identification of Reaction Intermediates

The identification or trapping of reaction intermediates provides direct evidence for a proposed reaction mechanism.

Arenium Ions in Electrophilic Aromatic Substitution: In the electrophilic substitution reactions of the biphenyl core, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgslideshare.netlibretexts.org This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. wikipedia.orgmasterorganicchemistry.com The stability of the arenium ion determines the regioselectivity of the reaction. For substitution on the methoxymethoxy-substituted ring, the positive charge can be delocalized onto the ether oxygen, which provides significant stabilization. organicchemistrytutor.comyoutube.com

Oxocarbenium Ions in MOM Deprotection: The acid-catalyzed cleavage of the methoxymethoxy (MOM) ether proceeds through the formation of an oxocarbenium ion (CH3OCH2+). wikipedia.org The reaction is initiated by the protonation of one of the ether oxygens. Subsequent elimination of methanol or the phenol generates the resonance-stabilized oxocarbenium ion, which is then captured by water or another nucleophile to complete the deprotection process. wikipedia.orgacs.org

Oxidative Addition Complexes in Cross-Coupling: The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A critical intermediate in these catalytic cycles is the oxidative addition complex. nih.govnih.gov This is formed by the reaction of the Pd(0) catalyst with the carbon-bromine bond, leading to a Pd(II) species. nih.govnih.govresearchgate.net These complexes are often isolable and can be used as precatalysts themselves. nih.gov

Advanced Synthetic Applications of 4 Bromo 4 Methoxymethoxy 1,1 Biphenyl As a Molecular Building Block

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

While direct citations for the use of 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl in the total synthesis of specific natural products are not prevalent in the reviewed literature, the structural motifs it contains are common in a variety of bioactive molecules. The biphenyl (B1667301) moiety is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. For instance, derivatives of biphenyl-4-carboxylic acid have been investigated as inhibitors of tubulin polymerization, a mechanism relevant to anticancer drug development. nih.gov

The bromo- and methoxy-substituted biphenyl framework is a key feature in molecules with potential biological activity. Research into bromophenol derivatives has highlighted their potential as antioxidant and anticancer agents. mdpi.com The 4-bromo-4'-hydroxy-1,1'-biphenyl core, which can be obtained from the title compound by deprotection of the MOM group, is a precursor to more complex molecules. The bromine atom can be functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, thereby allowing for the systematic exploration of the structure-activity relationship of biphenyl-based compounds. The methoxymethoxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under acidic conditions to reveal the phenol (B47542) for further reactions, such as etherification or esterification, to yield target bioactive molecules.

Building Block for Functional Organic Materials and Polymers

The application of this compound as a direct monomer or building block in the creation of functional organic materials and polymers is an area of potential, though specific examples are not widely documented in the current body of scientific literature. The inherent properties of the biphenyl unit, however, make it an attractive component for such materials.

Biphenyl-containing polymers are known for their high thermal stability, mechanical strength, and unique optoelectronic properties, making them suitable for applications in high-performance plastics and organic electronics. The bromine atom on the this compound scaffold can serve as a handle for polymerization reactions, such as Suzuki or Yamamoto polycondensation, to form polyphenylenes. The methoxymethoxy group offers a latent functional site that can be deprotected post-polymerization to introduce hydroxyl groups along the polymer chain. These hydroxyl groups can then be used to modify the polymer's properties, for example, by improving solubility, enabling cross-linking, or providing sites for grafting other polymer chains.

The rigid and planar nature of the biphenyl core makes it an excellent scaffold for the construction of well-defined supramolecular assemblies. While specific research on the use of this compound in this context is limited, its structure lends itself to the design of molecules that can self-assemble through non-covalent interactions. After deprotection of the MOM group, the resulting phenol can participate in hydrogen bonding, a key interaction in directing the formation of supramolecular structures like liquid crystals, gels, and molecular capsules. The bromo-substituent can also be involved in halogen bonding, another important non-covalent interaction in crystal engineering and the design of supramolecular architectures.

Ligand and Catalyst Precursor Development utilizing this compound Derivatives

The development of new ligands for catalysis is a cornerstone of modern synthetic chemistry. Biphenyl-based phosphine (B1218219) ligands, such as SPhos and its derivatives, are widely used in cross-coupling reactions due to their effectiveness in stabilizing catalytic species and promoting efficient catalytic cycles. This compound can serve as a precursor for the synthesis of novel biphenyl-based ligands.

The bromine atom can be converted to a phosphine group through a lithiation-phosphination sequence. The methoxymethoxy group, after deprotection to the phenol, can be used to introduce other coordinating groups or to tune the electronic properties of the resulting ligand. The ability to modify both phenyl rings of the biphenyl scaffold allows for the fine-tuning of the steric and electronic properties of the ligand, which can have a significant impact on the activity and selectivity of the catalyst.

Design and Synthesis of Advanced Probes and Sensor Components using this compound Scaffold

The biphenyl scaffold is a common structural element in fluorescent probes and chemical sensors due to its rigid structure and favorable photophysical properties. The this compound molecule can be a starting point for the synthesis of such probes.

The bromine atom can be functionalized with a fluorophore or a recognition moiety through cross-coupling reactions. The MOM-protected phenol provides a site for introducing a signaling unit or a binding site for a specific analyte. For example, the deprotected phenol could be part of a binding pocket for cations or anions, with the binding event leading to a change in the fluorescence of the attached fluorophore. The modular nature of the synthesis, starting from this compound, would allow for the creation of a library of sensors for different analytes.

Integration into Retrosynthetic Strategies for Multi-Step Syntheses

In the context of retrosynthesis, this compound is a valuable synthon for the preparation of unsymmetrically substituted biphenyls. The differential functionalization of the two phenyl rings is a key feature of its utility.

A typical retrosynthetic analysis of a complex target molecule containing a 4-hydroxy-4'-substituted biphenyl core would identify this compound as a key intermediate. The synthesis would proceed by first using the bromine atom to introduce the desired substituent at the 4'-position via a suitable cross-coupling reaction. Subsequently, the MOM group would be cleaved to unmask the hydroxyl group at the 4-position, which could then be used for further transformations. This strategy allows for a convergent and efficient synthesis of the target molecule.

For example, the synthesis of a molecule containing a 4-alkoxy-4'-aryl-1,1'-biphenyl moiety could be envisioned starting from this compound. The aryl group would be introduced via a Suzuki coupling at the bromine position, followed by deprotection of the MOM group and subsequent alkylation of the resulting phenol. This stepwise approach, enabled by the orthogonal reactivity of the bromo and MOM-protected hydroxyl groups, is a powerful tool in organic synthesis.

Theoretical and Computational Studies of 4 Bromo 4 Methoxymethoxy 1,1 Biphenyl

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl, these studies provide a foundational understanding of its stability and potential reaction sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and to explore potential reaction pathways. researchgate.net For instance, in related brominated methoxybenzoic acids, DFT has been used to determine optimized structural parameters and to study the effect of solvation on reactivity descriptors. researchgate.net Similar calculations on this compound would allow for the prediction of its most stable conformation and the energy barriers for various chemical transformations. The calculated bond lengths and angles would provide a detailed picture of the molecule's three-dimensional structure.

A hypothetical table of optimized geometric parameters for this compound, derived from DFT calculations, is presented below.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Length | O-C (methyl) | 1.43 Å |

| Bond Length | C-C (inter-ring) | 1.49 Å |

Note: The values in this table are illustrative and based on typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For analogous molecules like 4,4'-dimethoxy-1,1'-biphenyl, the HOMO-LUMO energy gap has been calculated to be around 4.57 eV, suggesting good stability. researchgate.netniscpr.res.in Similar analysis on this compound would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The presence of the bromine atom and the methoxymethoxy group would significantly influence the energies and localizations of the HOMO and LUMO.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential | 6.20 |

| Electron Affinity | 1.50 |

| Chemical Hardness (η) | 2.35 |

Note: These values are hypothetical, based on data from related biphenyl (B1667301) compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biphenyl structure is not rigid; the two phenyl rings can rotate around the central carbon-carbon single bond. This torsional freedom leads to a range of possible conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular Dynamics (MD) simulations can provide a dynamic picture of these conformational changes over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution. nih.govchemrxiv.org These simulations are crucial for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. epstem.net For example, DFT calculations can predict the vibrational frequencies that would be observed in an IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of a synthesized compound. epstem.net For this compound, predicting its spectroscopic properties would be invaluable for its experimental characterization. A comparison of the calculated and experimental spectra would serve as a rigorous validation of both the computational model and the experimental synthesis.

Computational Design of Novel Derivatives of this compound with Tuned Reactivity

The insights gained from the theoretical studies described above can be used to rationally design new derivatives of this compound with specific, desired properties. For example, by systematically changing the substituents on the biphenyl rings, it is possible to tune the HOMO-LUMO gap, thereby altering the molecule's reactivity and electronic properties. nih.gov This in-silico design process can guide synthetic efforts, saving time and resources by prioritizing the synthesis of compounds with the most promising characteristics for a given application, such as in the development of new organic electronic materials or pharmaceutical agents. The structure-activity relationship of related biphenyl derivatives has been analyzed to classify them based on their activity, indicating that reactivity plays a significant role. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Investigating Chemical Transformations of 4 Bromo 4 Methoxymethoxy 1,1 Biphenyl

In-Situ Spectroscopic Monitoring of Reactions Involving 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl

In-situ spectroscopic monitoring provides a real-time window into a reacting system, allowing for the observation of transient intermediates, reaction kinetics, and the evolution of products without the need for sample extraction. spectroscopyonline.com This is particularly valuable for understanding the intricate transformations of this compound.

Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of in-situ reaction analysis. spectroscopyonline.comyoutube.com For instance, in a hypothetical reaction involving the cleavage of the methoxymethyl (MOM) ether of this compound, in-situ FTIR spectroscopy could monitor the disappearance of the characteristic C-O-C stretching vibrations of the MOM group and the appearance of a broad O-H stretching band from the resulting phenol (B47542). youtube.com

A study on various para-substituted biphenyls using time-resolved resonance Raman spectroscopy demonstrated the sensitivity of this technique to structural changes upon the formation of radical anions. nih.gov The inter-ring C1-C1' stretching modes were observed to shift significantly depending on the nature of the substituent. nih.gov This suggests that Raman spectroscopy could be a powerful tool for monitoring reactions at the biphenyl (B1667301) core of this compound, providing insights into changes in the dihedral angle between the phenyl rings during a reaction.

Table 1: Potential In-Situ Spectroscopic Probes for Reactions of this compound

| Spectroscopic Technique | Potential Application for this compound Reactions | Key Spectral Regions/Features to Monitor |

| FTIR Spectroscopy | Monitoring deprotection of the methoxymethyl (MOM) group. | Disappearance of C-O-C stretches (approx. 1150-1050 cm⁻¹); Appearance of O-H stretch (approx. 3500-3200 cm⁻¹). |

| Raman Spectroscopy | Probing changes in the biphenyl backbone and C-Br bond. | Inter-ring C-C stretch (around 1285 cm⁻¹); C-Br stretch. |

| NMR Spectroscopy | Tracking the conversion of starting material to product. | Shifts in aromatic protons; Disappearance of MOM group protons (-OCH₂O- and -OCH₃). |

Advanced Mass Spectrometry Techniques for Mechanistic Studies

Advanced mass spectrometry (MS) techniques are indispensable for elucidating reaction mechanisms by identifying intermediates and products, often at very low concentrations. For reactions involving this compound, techniques such as Electrospray Ionization (ESI-MS) and Desorption Electrospray Ionization (DESI-MS) would be particularly informative.

ESI-MS is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation. This would be ideal for identifying and characterizing key intermediates in, for example, a Suzuki coupling reaction where the bromine atom of this compound is replaced. The mass-to-charge ratio (m/z) of the molecular ion peak would confirm the presence of the product, and the characteristic isotopic pattern of bromine would be a clear indicator in the starting material and any bromine-containing intermediates. youtube.com

DESI-MS allows for the analysis of reactants and products directly from surfaces, which can provide insights into reaction dynamics in heterogeneous systems. Studies have shown that reaction rates can be significantly accelerated in the microdroplets generated during the DESI process, which could be exploited to study otherwise slow reactions of this compound. rsc.org

X-ray Crystallography for Understanding Solid-State Structure and Reactivity Implications of this compound

For instance, the crystal structure of a fluorinated biphenyl ligand showed a specific dihedral twist angle between the phenyl rings. acs.org The dihedral angle in biphenyl systems is a critical parameter that influences the extent of π-conjugation between the rings and can affect the molecule's electronic properties and reactivity. In the solid state, this angle is influenced by intermolecular interactions, such as packing forces. acs.org

A hypothetical crystal structure of this compound would reveal the precise dihedral angle, the conformation of the methoxymethoxy group, and any intermolecular interactions such as halogen bonding involving the bromine atom. This information is crucial for understanding its solid-state reactivity and for the rational design of new materials.

Table 2: Representative Crystallographic Data for a Substituted Biphenyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.678 |

| c (Å) | 18.456 |

| β (°) | 98.76 |

| Dihedral Angle (°) | 35.2 |

| Note: This is representative data for a generic substituted biphenyl and not for this compound. |

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Asymmetric Syntheses

In the context of asymmetric synthesis, where one enantiomer of a chiral product is preferentially formed, the determination of the enantiomeric excess (ee) is paramount. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for this purpose.

If this compound were to be used as a precursor in an asymmetric synthesis leading to a chiral biphenyl product (atropisomerism), techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. The synthesis of axially chiral biphenols, for example, often relies on kinetic resolution, and the progress of such reactions can be monitored by measuring the ee of the product or the remaining starting material. acs.org

The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, providing a direct measure of the enantiomeric excess. While challenges exist, such as the need for a chromophore near the stereogenic center, the biphenyl system itself provides a suitable chromophore for CD analysis.

Future Directions and Emerging Research Avenues for 4 Bromo 4 Methoxymethoxy 1,1 Biphenyl

Exploration of Photoredox Catalysis in Reactions of 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl

The field of photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions, often using visible light as a renewable energy source. The bromo-biphenyl moiety of this compound makes it an ideal candidate for a variety of photoredox-catalyzed transformations.

Future research is likely to focus on the application of this compound in nickel/photoredox dual-catalyzed cross-coupling reactions. nih.govrsc.org These methods have proven effective for the coupling of aryl bromides with a wide range of partners, including sp3-hybridized carbons from sources like carboxylic acids and alkyl boronates. nih.govreddit.com The methoxymethyl (MOM) ether protecting group is generally stable under the mild, neutral, or slightly basic conditions typical of many photoredox reactions, which often exhibit high functional group tolerance. chemrxiv.org This compatibility would allow for the selective reaction at the carbon-bromine bond, preserving the protected phenol (B47542) for subsequent transformations.

Key research avenues include:

C-C Bond Formation: Coupling with alkyl, vinyl, and alkynyl partners to generate more complex biphenyl (B1667301) structures.

C-N and C-O Bond Formation: Synthesis of arylamines and diaryl ethers, which are important pharmacophores.

Decarboxylative Coupling: Using carboxylic acids as coupling partners to introduce alkyl fragments. researchgate.net

The table below summarizes potential photoredox reactions involving this compound.

| Reaction Type | Coupling Partner | Potential Product Class | Key Advantage of Photoredox Catalysis |

| C(sp2)-C(sp3) Cross-Coupling | Alkyl Boronates, Carboxylic Acids | Alkylated Biphenyls | Mild conditions, high functional group tolerance |

| C(sp2)-N Cross-Coupling | Amines, Amides | Arylamines, Arylamides | Access to important medicinal chemistry scaffolds |

| C(sp2)-O Cross-Coupling | Alcohols, Phenols | Diaryl Ethers | Synthesis of building blocks for polymers and materials |

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch synthesis, including improved safety, higher efficiency, better process control, and enhanced scalability. While the field of liquid crystal synthesis has been slower to adopt these technologies, there is a growing recognition of their potential. researchgate.net For a compound like this compound, which is a precursor to potential liquid crystals and other functional materials, these technologies are particularly relevant.

The Suzuki-Miyaura cross-coupling, a cornerstone reaction for biphenyl synthesis and functionalization, has been successfully implemented in continuous flow systems. nih.gov These systems often utilize packed-bed reactors with heterogeneous palladium catalysts, which simplifies purification and allows for catalyst recycling. numberanalytics.com Future research will likely explore the use of this compound in such flow systems to:

Optimize Reaction Conditions: Rapidly screen catalysts, solvents, and temperatures to find the most efficient conditions for coupling reactions.

Scale-Up Synthesis: Transition from laboratory-scale synthesis to pilot-plant or industrial production of key biphenyl derivatives.

Telescoped Reactions: Combine multiple synthetic steps into a single continuous process, for example, a coupling reaction followed by deprotection of the MOM ether.

The application of microreactors, which offer extremely high surface-area-to-volume ratios, could be particularly beneficial for highly exothermic or rapid reactions involving derivatives of this compound. anr.fr

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Suzuki-Miyaura cross-coupling with various boronic acids. | Improved yield, scalability, and safety. |

| Microreactors | Synthesis of liquid crystal precursors and other fine chemicals. | Precise control over reaction parameters, rapid screening. researchgate.net |

| Telescoped Synthesis | Coupling followed by in-line deprotection or further functionalization. | Reduced workup, increased efficiency. |

Development of Sustainable and Economical Manufacturing Processes

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. researchgate.net For this compound, future research will aim to develop more sustainable and economical manufacturing processes, from the synthesis of the precursors to the final product.

Key areas of focus include:

Greener Precursor Synthesis: Developing more environmentally friendly methods for the production of 4-hydroxybiphenyl, a key starting material. This could involve moving away from harsh conditions in processes like alkaline hydrolysis of biphenyl-4-sulfonic acid. google.comresearchgate.net

Sustainable Protection of the Phenol Group: The methoxymethyl (MOM) ether is a common protecting group for phenols. synarchive.comwikipedia.org Traditional methods for its installation often use the highly toxic and carcinogenic chloromethyl methyl ether. Greener alternatives, such as using methoxymethyl acetate (B1210297) with a Lewis acid catalyst, are being explored. oocities.org Electrochemical methods for methoxymethylation are also emerging as a safe and efficient alternative. purdue.edu

Catalytic and Solvent-Free Reactions: Employing recyclable catalysts and minimizing the use of hazardous organic solvents are central tenets of green chemistry. The use of silica-supported sodium hydrogen sulfate (B86663) for the selective deprotection of phenolic MOM ethers is an example of a greener approach that uses a heterogeneous, non-toxic catalyst. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

| Process Step | Conventional Method | Potential Green Alternative | Reference/Concept |

| Synthesis of 4-Hydroxybiphenyl | Harsh hydrolysis conditions | Catalytic oxidation of biphenyl | Greener synthesis principles researchgate.net |

| MOM Protection | Chloromethyl methyl ether (toxic) | Methoxymethyl acetate, electrochemical methods | oocities.orgpurdue.edu |

| Cross-Coupling Reactions | Homogeneous catalysts, organic solvents | Heterogeneous catalysts, aqueous media | Suzuki-Miyaura in flow nih.gov |

| MOM Deprotection | Strong acids | Recyclable heterogeneous catalysts (e.g., NaHSO4-SiO2) | organic-chemistry.org |

Integration into Automated Synthesis Platforms

The rise of robotics and artificial intelligence is leading to the development of automated synthesis platforms that can dramatically accelerate the discovery of new molecules and materials. illinois.eduforesight.org These platforms often rely on a building-block-based strategy, where a library of stable, pre-functionalized molecules can be assembled in various combinations using a standardized set of reactions.

This compound is an excellent candidate for inclusion in such a building block library. Its two distinct functional groups, the aryl bromide and the protected phenol, allow for a two-directional synthetic approach. The aryl bromide can be used in a primary coupling reaction (e.g., Suzuki-Miyaura), and the MOM-protected phenol can be deprotected at a later stage for further functionalization.

Future research in this area will likely involve:

Incorporation into Building Block Libraries: Making this compound and similar bifunctional biphenyls readily available for use in automated synthesizers. umsl.eduresearchgate.netmanchester.ac.uk

High-Throughput Experimentation: Using automated platforms to rapidly synthesize and screen libraries of derivatives of the target compound for desired properties, for example, in drug discovery or for identifying new organic electronic materials. illinois.edu

AI-Driven Synthesis Planning: Employing artificial intelligence to design synthetic routes that use this compound as a key intermediate to access complex target molecules. washu.edu

| Automated Platform Feature | Role of this compound | Potential Outcome |

| Building Block Strategy | A bifunctional building block for iterative cross-coupling and functionalization. | Rapid generation of molecular diversity. foresight.org |

| High-Throughput Screening | Core scaffold for generating libraries of related compounds. | Accelerated discovery of new drugs and materials. illinois.edu |

| AI-Driven Synthesis | A key node in AI-generated synthetic pathways. | Novel and efficient routes to complex molecules. washu.edu |

Contribution to New Chemical Space and Functional Material Design

The unique structure of this compound makes it a valuable starting point for the exploration of new chemical space and the design of novel functional materials. The biphenyl core is a well-established component of many materials with interesting optical and electronic properties. rsc.org

Emerging research avenues include:

Liquid Crystals: Biphenyl derivatives are widely used in liquid crystal displays (LCDs). rsc.org The rigid biphenyl core of the target compound, combined with the ability to deprotect and functionalize the hydroxyl group, allows for the synthesis of new liquid crystalline materials with tailored properties. colorado.edu

Organic Electronics: Biphenyl-containing polymers are being investigated for applications in organic light-emitting diodes (OLEDs) and as p-type semiconductors. researchgate.netrsc.orgroyalsocietypublishing.org this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. purdue.edutandfonline.com The methoxy (B1213986) group, after deprotection and further modification, could be used to tune the solubility and electronic properties of the resulting polymer.

Porous Materials: The rigidity of the biphenyl unit makes it a suitable building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage and catalysis. rsc.orgtdl.org

Medicinal Chemistry: The biphenyl scaffold is present in numerous approved drugs. The ability to functionalize both ends of the this compound molecule makes it a versatile starting point for the synthesis of new drug candidates. nih.gov

| Material Class | Role of this compound | Potential Application |

| Liquid Crystals | Precursor to liquid crystalline molecules. | Displays, sensors. colorado.edu |

| Conjugated Polymers | Monomer or precursor to a monomer. | OLEDs, organic photovoltaics, semiconductors. researchgate.netroyalsocietypublishing.org |

| Porous Frameworks (MOFs, COFs) | Linker or building block. | Gas storage, separation, catalysis. rsc.orgtdl.org |

| Bioactive Molecules | Core scaffold for library synthesis. | Drug discovery. nih.gov |

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl, and how can reaction conditions be optimized for high yield?

- Answer : The synthesis involves two main steps: (1) constructing the biphenyl core via Suzuki-Miyaura cross-coupling using 4-bromophenylboronic acid and a methoxymethoxy-protected phenyl halide, and (2) introducing the bromine atom via electrophilic bromination. The methoxymethoxy group is typically installed using methoxymethyl chloride (MOMCl) under basic conditions (e.g., NaH in THF). Optimization includes using Pd(PPh₃)₄ (2 mol%) for coupling, reaction temperatures of 80–100°C, and anhydrous solvents. Yields >75% are achievable with purification by column chromatography (silica gel, hexane/EtOAc) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 6.8–7.6 ppm) and methoxymethoxy groups (δ 3.4–3.6 ppm for OCH₃; δ 4.7–5.0 ppm for OCH₂O).

- HRMS : Confirms molecular weight (theoretical [M+H]⁺: 387.04 for C₁₉H₁₇BrO₃).

- IR : Identifies ether C-O stretches (~1100 cm⁻¹).

Discrepancies in integration or unexpected peaks are resolved via 2D NMR (e.g., HMBC to confirm methoxymethoxy connectivity) .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Answer : The methoxymethoxy group donates electron density via resonance, activating the ring for EAS. However, steric hindrance from the OCH₂OCH₃ moiety directs substitution to the meta position relative to the group. Computational DFT studies (e.g., Gaussian09) show a 15–20% higher electron density at the meta vs. para position. Experimental validation via nitration (HNO₃/H₂SO₄) and HPLC analysis confirms >80% meta-product formation .

Q. What strategies improve single-crystal growth for X-ray crystallography of halogenated biphenyls like this compound?

- Answer : Bromine’s heavy atom effect enhances crystallinity. Slow diffusion of hexane into a saturated DCM solution at 4°C yields diffraction-quality crystals. SHELXL refinement (via SHELX-2018) resolves disorder in the methoxymethoxy group, with anisotropic displacement parameters (ADPs) adjusted for oxygen atoms. Data collected at 100 K (λ = 0.71073 Å) achieve R1 < 0.05 .

Q. How does the methoxymethoxy group impact catalytic efficiency in cross-coupling reactions compared to bulkier protecting groups?

- Answer : Methoxymethoxy’s moderate steric bulk allows efficient catalyst turnover in Pd-mediated reactions. For example, Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos achieves 85% yield at 100°C, whereas tert-butyldimethylsilyl (TBS)-protected analogs yield <70%. Kinetic studies (GC-MS monitoring) show faster reaction rates (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for TBS) due to reduced steric hindrance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

- Answer : Variations (e.g., 92–94°C vs. 88–90°C) may arise from polymorphic forms or impurities. Recrystallization from toluene/hexane (1:3) followed by DSC analysis (heating rate 10°C/min) identifies pure phases. PXRD patterns (Cu-Kα radiation) distinguish polymorphs, with refined unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) matching simulated data from Mercury 4.0 .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.